![molecular formula C8H6N2O B1291308 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 394223-03-1](/img/structure/B1291308.png)
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Descripción general
Descripción
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often modified to prepare this compound . These methods typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the aforementioned synthetic routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Electrophilic Aromatic Substitution
The pyrrole ring exhibits high electron density, facilitating electrophilic attacks predominantly at the 3-position (Table 1) .
Aldehyde-Specific Reactions
The aldehyde group undergoes typical carbonyl transformations (Table 2) .
Mannich and Ring Expansion Reactions
The compound participates in multicomponent and ring-modifying reactions :
- Mannich Reaction : With secondary amines and formaldehyde, yielding 3-aminomethyl derivatives (60–75% yield) .
- Ring Expansion : Treatment with chloroform/NaOH generates 1,8-naphthyridine derivatives via C–C bond insertion (45% yield) .
Cross-Coupling Reactions
While the parent compound lacks halogens, brominated derivatives (e.g., 3-bromo variant) undergo Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) :
- Example : 3-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde + PhB(OH)₂ → 3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde (82% yield) .
Dimerization and Tautomerism
- Aldol Condensation : Under basic conditions, the aldehyde forms dimers via self-condensation .
- Tautomerism : The compound exists in equilibrium with its enol tautomer in polar solvents .
Critical Reaction Pathways
- Electrophilic Substitution : Directed by the electron-rich pyrrole ring, favoring 3-position reactivity .
- Aldehyde Reactivity : Governs nucleophilic additions and redox transformations .
- Ring Strain Modulation : The fused ring system enables unique rearrangements (e.g., naphthyridine formation) .
This compound’s versatility in electrophilic, nucleophilic, and ring-expansion reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize controlled conditions to avoid over-oxidation or side reactions .
Aplicaciones Científicas De Investigación
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The biological activity of 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde and its derivatives is primarily attributed to their ability to interact with specific molecular targets. For example, some derivatives act as inhibitors of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compounds can induce apoptosis in cancer cells and inhibit tumor growth . The exact mechanism involves binding to the ATP-binding site of the receptor, thereby blocking its activity and downstream signaling pathways .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1H-pyrrolo[2,3-b]pyridine-2-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position and type of functional groups.
Uniqueness: 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and alcohol counterparts. This makes it a valuable intermediate for further chemical modifications and the synthesis of diverse bioactive molecules .
Actividad Biológica
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system with an aldehyde functional group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
This compound primarily acts as an inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinase 3 (JAK3). The inhibition of these targets affects several downstream signaling pathways, notably:
- RAS-MEK-ERK
- PLCγ
- PI3K-Akt
These pathways are crucial for cellular proliferation, survival, and differentiation. Consequently, the compound has shown promise in suppressing tumor growth and modulating immune responses .
Cellular Effects
Research indicates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. For instance, studies have demonstrated its effectiveness against breast cancer cells (4T1), leading to reduced cell viability and increased apoptosis rates .
Inhibition of Pro-inflammatory Responses
In addition to its anticancer properties, this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Table 1 summarizes key findings from SAR studies involving derivatives of this compound.
Compound | Target | IC50 (nM) | Biological Activity |
---|---|---|---|
4h | FGFR1 | 7 | Antiproliferative |
4h | FGFR2 | 9 | Antiproliferative |
4h | FGFR3 | 25 | Antiproliferative |
11h | PDE4B | 0.8 | Inhibition of TNF-α release |
Other | HNE | <50 | Inhibition of proteolytic activity |
Case Studies
- FGFR Inhibition : A study reported that compound 4h exhibited potent inhibitory activity against FGFRs, with IC50 values ranging from 7 to 25 nM. This compound not only inhibited cell proliferation but also induced apoptosis in breast cancer cell lines .
- Inflammatory Response Modulation : Another investigation highlighted the ability of derivative 11h to significantly reduce TNF-α release from macrophages subjected to lipopolysaccharide stimulation, indicating its potential for treating inflammatory conditions .
- Human Neutrophil Elastase (HNE) Inhibition : Research identified several derivatives that effectively inhibited HNE, a protease implicated in chronic respiratory diseases. These findings suggest a therapeutic avenue for managing conditions like COPD and cystic fibrosis .
Q & A
Q. Basic Synthesis and Purification
Q. Q1: What are the standard synthetic routes for 1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?
Methodological Answer: The compound can be synthesized via:
- Aldehyde Functionalization : Reacting 1H-pyrrolo[2,3-b]pyridine derivatives with formylating agents under controlled conditions. For example, NaH and methyl iodide (MeI) in THF at 0°C to room temperature can introduce methyl groups, followed by oxidation to the aldehyde .
- Multi-Step Synthesis : Using precursors like 3-cyano-4-azido derivatives, where NaN₃ and mild acid (e.g., acetic acid) at 110°C for 6 hours facilitate azide incorporation. Subsequent purification via column chromatography yields the target compound .
Key Considerations : Monitor reaction progress using TLC or HPLC. Purity (≥95%) is achievable with silica-gel chromatography .
Q. Advanced Synthesis Challenges
Q. Q2: How can researchers address low yields during aldehyde functionalization?
Methodological Answer: Low yields often arise from:
- Side Reactions : Competing oxidation or dimerization. Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to suppress side reactions.
- Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in cross-coupling reactions with boronic acids improve efficiency. For example, coupling 3,4-dimethoxyphenylboronic acid under reflux (105°C) in dioxane enhances yield .
Data Contradiction Note : Purity discrepancies (95% vs. 97%) in similar compounds suggest batch-specific variability—validate protocols with NMR and HRMS .
Q. Structural Characterization
Q. Q3: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C7–N1 bond: 1.34 Å), confirming the fused pyrrole-pyridine core .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm (singlet).
- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm .
- HRMS : Match experimental and theoretical m/z values (e.g., [M+H]⁺ for C₈H₆N₂O: 147.0553) .
Q. Biological Evaluation
Q. Q4: How are this compound derivatives evaluated for FGFR inhibition?
Methodological Answer:
- Enzyme Assays : Measure IC₅₀ values against FGFR1–4 using kinase assays. For example, compound 4h showed IC₅₀ = 7 nM (FGFR1) and 25 nM (FGFR3) .
- Cellular Assays : Test antiproliferative activity in FGFR-driven cancer lines (e.g., Ba/F3-TEL-FGFR2) via MTT assays.
Advanced Tip : Combine molecular docking (e.g., using AutoDock Vina) to predict binding modes to FGFR active sites .
Q. Handling Data Contradictions
Q. Q5: How should researchers resolve discrepancies in reported purity or reactivity?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis under identical conditions (e.g., solvent, catalyst loading).
- Batch Analysis : Compare multiple batches via LC-MS to identify impurities (e.g., unreacted precursors or oxidation byproducts).
- Cross-Validation : Cross-reference with independent studies (e.g., anti-cancer activity in vs. FGFR inhibition in ).
Q. Addressing Toxicity Data Gaps
Q. Q6: What strategies are recommended for assessing the toxicological profile of this compound?
Methodological Answer:
- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays on non-target cell lines (e.g., HEK293) to estimate IC₅₀ values .
- In Silico Prediction : Use tools like ProTox-II or ADMETlab to predict hepatotoxicity and carcinogenicity.
- Literature Gap : No reproductive/developmental toxicity data exists —prioritize these studies for preclinical evaluation.
Q. Advanced Functionalization for SAR Studies
Q. Q7: How can researchers optimize substituent effects for structure-activity relationship (SAR) studies?
Methodological Answer:
- Position-Specific Modifications : Introduce substituents at C3 or C7 positions via Suzuki-Miyaura coupling (e.g., aryl/heteroaryl boronic acids) .
- Electron-Withdrawing Groups : Fluorine or nitro groups at C4 enhance electrophilicity, improving FGFR binding .
- Pharmacophore Mapping : Overlay active derivatives (e.g., compound 4h ) to identify critical hydrogen-bonding interactions with FGFR residues .
Q. Stability and Storage
Q. Q8: What conditions are optimal for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at –20°C in sealed, amber vials to prevent photodegradation.
- Solvent : Dissolve in anhydrous DMSO or THF (with molecular sieves) to avoid aldehyde hydration.
- Monitoring : Perform periodic NMR checks to detect decomposition (e.g., aldehyde proton splitting or new peaks) .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-4-6-2-1-3-9-8(6)10-7/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTNRYFIYJHUOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619198 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394223-03-1 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 394223-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.